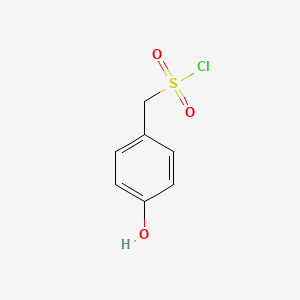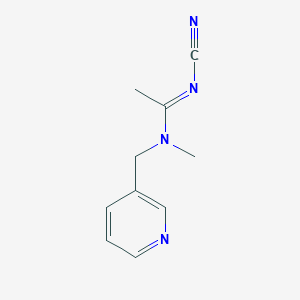
N'-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is a chemical compound with a unique structure that includes a cyano group, a methyl group, and a pyridinylmethyl group attached to an ethanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide typically involves the reaction of N-methyl-N-(3-pyridinylmethyl)amine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide oxide.
Reduction: Formation of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide amine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridinylmethyl group enhances the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Cyano-N-methyl-N-(2-pyridinylmethyl)-ethanimidamide
- N’-Cyano-N-methyl-N-(4-pyridinylmethyl)-ethanimidamide
- N’-Cyano-N-ethyl-N-(3-pyridinylmethyl)-ethanimidamide
Uniqueness
N’-Cyano-N-methyl-N-(3-pyridinylmethyl)-ethanimidamide is unique due to the specific positioning of the pyridinylmethyl group, which influences its chemical reactivity and biological activity. This compound’s structure allows for selective interactions with molecular targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N'-cyano-N-methyl-N-(pyridin-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C10H12N4/c1-9(13-8-11)14(2)7-10-4-3-5-12-6-10/h3-6H,7H2,1-2H3 |
Clé InChI |
IDGIURGLRHKWPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC#N)N(C)CC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


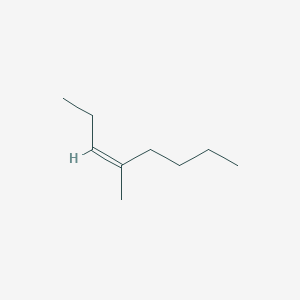
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
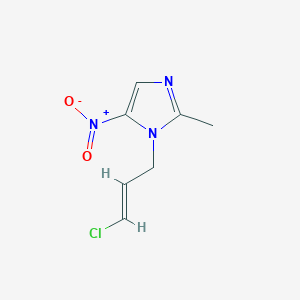
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)

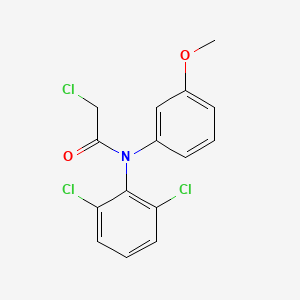
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
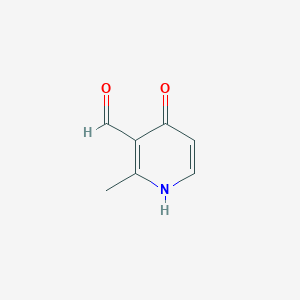
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
